Product packaging for 3-Cyclohexene-1-methanol, 3,5-dimethyl-(Cat. No.:CAS No. 67634-16-6)

3-Cyclohexene-1-methanol, 3,5-dimethyl-

Cat. No.: B1616160
CAS No.: 67634-16-6
M. Wt: 140.22 g/mol
InChI Key: GSDQPHZCCNYHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexene-1-methanol, 3,5-dimethyl- (CAS 67634-16-6) is a compound of significant interest in industrial and research chemistry, particularly for its organoleptic properties. It is characterized as a colorless to pale yellow liquid with a medium odor strength and a complex profile described as fresh, floral, green, and herbal, with noted petal, gardenia, and minty nuances . With a molecular formula of C9H16O and a molecular weight of 140.23 g/mol, it has a boiling point in the range of 195-196 °C at 760 mmHg and a calculated vapor pressure of approximately 0.103 mmHg at 25 °C . Its estimated octanol-water partition coefficient (XLogP3) is 1.60, indicating moderate hydrophobicity . The primary application and research value of this compound lie in the fragrance and flavor industry. It is used as a fragrance agent in the development and formulation of perfumes, personal care, and household products . Its substantive odor profile that lasts for approximately 40 hours at 100% concentration makes it a valuable ingredient for creating lasting scent compositions . Researchers also investigate its stability in various matrices, including alcoholic lotions, antiperspirants, shampoos, soaps, and detergents . From a safety and hazard perspective, a diagnostic assessment has indicated a low concern for carcinogenicity and mutagenicity, though data on other endpoints like repeated dose toxicity and aquatic toxicity is often insufficient for a definitive classification . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B1616160 3-Cyclohexene-1-methanol, 3,5-dimethyl- CAS No. 67634-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67634-16-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3,5-dimethylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C9H16O/c1-7-3-8(2)5-9(4-7)6-10/h3,7,9-10H,4-6H2,1-2H3

InChI Key

GSDQPHZCCNYHEF-UHFFFAOYSA-N

SMILES

CC1CC(CC(=C1)C)CO

Canonical SMILES

CC1CC(CC(=C1)C)CO

Other CAS No.

67634-16-6

Pictograms

Irritant

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,5 Dimethylcyclohex 3 En 1 Yl Methanol

Overview of Reactivity Profiles and Potential Transformation Routes

(3,5-Dimethylcyclohex-3-en-1-yl)methanol possesses a versatile reactivity profile, making it a valuable intermediate in organic synthesis. The presence of both an allylic alcohol and a substituted alkene moiety allows for a diverse range of chemical transformations. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. Concurrently, the double bond can participate in addition reactions, oxidations, and rearrangements.

The interaction between these two functional groups enables specific pathways, including allylic substitutions and rearrangements. Furthermore, the cyclic nature of the molecule allows for transformations that can lead to aromatization or serve as a monomer in polymerization reactions. The specific reaction conditions, including the choice of catalysts, reagents, and solvents, will dictate which of these potential routes is favored.

A summary of the key reactive sites and potential transformations is presented below:

Reactive SitePotential Transformation Pathways
Hydroxyl Group (-OH) Oxidation to aldehyde or carboxylic acid, Esterification, Etherification, Nucleophilic substitution (after conversion to a better leaving group)
Cyclohexene (B86901) Double Bond (C=C) Hydrogenation, Halogenation, Epoxidation, Hydroboration-oxidation, Ozonolysis
Allylic Position Allylic substitution, Allylic oxidation, Ene reactions
Cyclohexene Ring Aromatization (dehydrogenation), Ring-opening metathesis

This table provides a generalized overview. The subsequent sections will delve into the specifics of these transformations as they pertain to cyclohexene-methanol systems.

Nucleophilic Substitutions and Other Fundamental Reactions Involving the Cyclohexene-Methanol Moiety

The hydroxyl group of (3,5-dimethylcyclohex-3-en-1-yl)methanol is a primary alcohol. As such, it can undergo nucleophilic substitution reactions, but the hydroxyl group itself is a poor leaving group (OH-). Therefore, it must first be converted into a better leaving group. libretexts.org This is typically achieved by protonation under acidic conditions, which forms a good leaving group (H₂O). libretexts.org

Once protonated, the resulting oxonium ion can be attacked by a nucleophile. In the presence of hydrohalic acids (HX), this leads to the formation of the corresponding alkyl halide via an Sₙ2 mechanism for primary alcohols. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting the alcohol to the corresponding chloride and bromide, respectively, through an Sₙ2 pathway. libretexts.org These reactions proceed with an inversion of stereochemistry at the carbon center. libretexts.org

The allylic nature of the alcohol in (3,5-dimethylcyclohex-3-en-1-yl)methanol introduces the possibility of Sₙ1-type reactions as well. Allylic alcohols can stabilize a carbocation intermediate through resonance, making an Sₙ1 pathway more favorable than for a typical primary alcohol. libretexts.org In such a mechanism, the protonated alcohol would dissociate to form an allylic carbocation, which would then be attacked by the nucleophile. libretexts.org

Besides substitution, the hydroxyl group can readily participate in other fundamental reactions:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under appropriate conditions yields esters.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

Oxidation: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to carboxylic acids using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

The table below summarizes common reagents for these transformations.

TransformationReagent(s)Product Type
Nucleophilic Substitution (to Halide) HCl, HBr, HI, SOCl₂, PBr₃Alkyl Halide
Esterification Carboxylic Acid (acid catalyst), Acyl Chloride, Acid Anhydride (B1165640)Ester
Etherification (Williamson) 1. NaH or Na, 2. R-XEther
Oxidation to Aldehyde Pyridinium Chlorochromate (PCC)Aldehyde
Oxidation to Carboxylic Acid KMnO₄, H₂CrO₄Carboxylic Acid

Allylic Transformations in Cyclohexene Systems: Mechanistic Considerations (e.g., Nitroso–Ene Reactions)

The presence of a double bond adjacent to the carbon bearing the hydroxyl group makes (3,5-dimethylcyclohex-3-en-1-yl)methanol an allylic system. This structural feature opens up a range of transformations unique to this class of compounds.

One important class of allylic transformations is the ene reaction . This is a pericyclic reaction involving an "ene" (the alkene), an "enophile" (a species with a multiple bond), and the transfer of an allylic hydrogen. Nitrosocarbonyl compounds, which can be generated in situ, are effective enophiles. nih.gov In the context of a substituted cyclohexene like 1-methylcyclohexene, nitrosocarbonyl benzene (B151609) has been shown to preferentially abstract a hydrogen from the more substituted allylic position (a "twix" hydrogen) over a less substituted one (a "lone" hydrogen). nih.gov This selectivity is driven by both electronic and steric factors. nih.gov For the more sterically demanding nitrosocarbonyl mesitylene, this selectivity can be diminished, leading to a mixture of products. nih.gov

Allylic amination is another significant transformation, providing a direct route to allylic amines. nih.gov While many methods require the use of nitrogen sources with electron-withdrawing groups, recent developments have enabled the direct use of primary alkylamines. nih.gov This can be achieved using thianthrene-based aminating reagents under photoredox catalysis. nih.gov The proposed mechanism involves the formation of a nitrogen-centered radical which adds to the olefin. nih.gov

Palladium-catalyzed allylic amination is also a well-established method. mdpi.com These reactions typically proceed through a π-allylpalladium intermediate. The nucleophilic amine then attacks this intermediate to form the allylic amine product. libretexts.org The regioselectivity of this attack can often be controlled by the choice of ligands on the palladium catalyst. libretexts.org

A summary of key allylic transformations is provided below:

Reaction TypeKey Reagents/CatalystsMechanistic Features
Nitroso-Ene Reaction Nitrosocarbonyl IntermediatesPericyclic reaction, involves transfer of an allylic hydrogen to the enophile. nih.gov
Allylic Amination (Photoredox) Iminothianthrenes, PhotocatalystProceeds via a nitrogen-centered radical. nih.gov
Allylic Amination (Palladium-catalyzed) Pd(0) catalyst, AmineFormation of a π-allylpalladium intermediate. mdpi.com
Allylic Oxidation SeO₂, CrO₃, PCCOxidation at the allylic position to form an α,β-unsaturated ketone or alcohol.

Aromatization Pathways of Cyclohexene Derivatives

Cyclohexene derivatives, including (3,5-dimethylcyclohex-3-en-1-yl)methanol, can be converted into the corresponding aromatic compounds through dehydrogenation. This process involves the removal of hydrogen atoms to form a stable benzene ring system.

A common method for the aromatization of cyclohexenes is catalytic dehydrogenation. nih.gov Palladium-based catalysts are particularly effective for this transformation. nih.govnih.gov The reaction is often carried out in the presence of an oxidant, such as molecular oxygen (aerobic oxidation), to act as a hydrogen acceptor. nih.govnih.gov The mechanism can involve the activation of an allylic C-H bond by the Pd(II) catalyst, followed by β-hydrogen elimination. nih.gov This process is repeated to achieve full aromatization. A variety of functional groups are often tolerated under these conditions. nih.gov

Alternatively, aromatization can be achieved using stoichiometric reagents. For instance, treatment of substituted cyclohexenes with a mixture of concentrated sulfuric acid and acetic anhydride can lead to the formation of an aromatic acetate (B1210297) derivative, which can then be hydrolyzed to the corresponding phenol (B47542) or other aromatic compound. google.com The use of quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is also a well-established method for dehydrogenation on a laboratory scale. wikipedia.org

The dehydrogenation of substituted cyclohexenes provides a strategic advantage in synthesis, allowing for the construction of complex substitution patterns on an aromatic ring that might be difficult to achieve through direct electrophilic aromatic substitution. nih.gov

MethodCatalyst/ReagentConditionsProduct Type
Catalytic Aerobic Dehydrogenation Pd(II) catalyst, O₂ (air)Elevated temperatureSubstituted Arene
Acid-Catalyzed Aromatization H₂SO₄, Acetic AnhydrideHeating, followed by hydrolysisSubstituted Phenol/Arene google.com
Stoichiometric Dehydrogenation DDQ, Sulfur, SeleniumReflux in an inert solventSubstituted Arene wikipedia.org

Polymerization and Oligomerization Reactions involving Cyclohexene Moieties

The cyclohexene moiety within (3,5-dimethylcyclohex-3-en-1-yl)methanol can participate in polymerization and oligomerization reactions. These reactions can proceed through different mechanisms depending on the catalyst and conditions employed.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins. This reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or tungsten. In ROMP, the cyclohexene ring is opened at the double bond, leading to the formation of a linear polymer with repeating units that retain the double bond in the polymer backbone. The presence of the hydroxymethyl group on the monomer would result in a functionalized polymer with pendant alcohol groups.

Cationic polymerization of cyclohexene and its derivatives can also occur, although it is generally less common than ROMP. This process is initiated by a strong acid or a Lewis acid in the presence of a proton source. The initiator protonates the double bond to form a carbocation, which then propagates by attacking the double bond of another monomer molecule. The reaction is often terminated by rearrangement or reaction with a nucleophile. The polymerization of cyclohexene oxide, a related cyclic ether, is known to proceed via a cationic mechanism. researchgate.net

Oligomerization refers to the formation of short polymer chains, or oligomers. Group 4 metallocene catalysts, such as those based on zirconium, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), are effective for the oligomerization of α-olefins. mdpi.comresearchgate.net While (3,5-dimethylcyclohex-3-en-1-yl)methanol is not an α-olefin, related cyclic olefins can undergo dimerization and oligomerization in the presence of zeolite catalysts. researchgate.net The mechanism of oligomerization with metallocene catalysts typically involves the insertion of the olefin into a metal-alkyl or metal-hydride bond, followed by chain transfer steps like β-hydride elimination to release the oligomer and regenerate the active catalyst. researchgate.net

Reaction TypeCatalyst SystemKey Features
Ring-Opening Metathesis Polymerization (ROMP) Ruthenium or Tungsten-based catalysts (e.g., Grubbs catalyst)Ring-opening of the cycloalkene; double bonds are preserved in the polymer backbone.
Cationic Polymerization Strong acids, Lewis acidsProceeds through a carbocationic intermediate.
Oligomerization Zeolites, Group 4 Metallocenes (e.g., Cp₂ZrCl₂/MAO)Forms short-chain polymers (dimers, trimers, etc.). researchgate.netmdpi.comresearchgate.net

Stereochemical Investigations of 3,5 Dimethylcyclohex 3 En 1 Yl Methanol and Analogues

Chiral Purity and Stereoselective Synthesis in Related Dimethylcyclohexene/ol Structures

Achieving high chiral purity is a critical goal in the synthesis of stereoisomeric compounds. For molecules like (3,5-Dimethylcyclohex-3-en-1-yl)methanol, which possess multiple chiral centers, the synthesis can yield a mixture of diastereomers and enantiomers. The separation and synthesis of single, pure stereoisomers are often accomplished through chiral resolution or stereoselective synthesis.

Chiral resolution techniques are employed to separate racemic mixtures. A common method involves the use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated by techniques like crystallization or chromatography. wikipedia.org For instance, racemic alcohols can be reacted with a chiral acid to form diastereomeric esters, which ideally possess different physical properties allowing for their separation. Another powerful technique is enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. This method has been successfully applied to various chiral alcohols.

Stereoselective synthesis aims to directly produce a single desired stereoisomer. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, the synthesis of specific stereoisomers of related cyclic alcohols has been accomplished using chiral auxiliaries derived from readily available natural products. These auxiliaries guide the stereochemical outcome of reactions, and can be removed in a later step. Dynamic kinetic resolution (DKR) is a particularly efficient strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product. mdpi.com Metal complexes are often used as catalysts for the racemization part of the DKR process. mdpi.com

The following table summarizes common strategies for obtaining chirally pure substituted cyclohexanol (B46403) derivatives, which are applicable to the synthesis of specific stereoisomers of (3,5-Dimethylcyclohex-3-en-1-yl)methanol.

MethodDescriptionKey Features
Classical Chiral Resolution Formation of diastereomeric salts or derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization). wikipedia.orgRelies on differential physical properties of diastereomers. Can be labor-intensive.
Enzymatic Kinetic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture.High enantioselectivity is often achievable under mild reaction conditions.
Stereoselective Synthesis with Chiral Auxiliaries A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.The auxiliary is typically recovered and can be reused.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Highly efficient and atom-economical.
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with the racemization of the less reactive enantiomer. mdpi.comAllows for the theoretical conversion of a racemate into a single enantiomer with 100% yield. mdpi.com

Conformational Analysis using Advanced Spectroscopic and Computational Methods

The cyclohexene (B86901) ring in (3,5-Dimethylcyclohex-3-en-1-yl)methanol is not planar and exists in various conformations that can interconvert. The preferred conformation and the dynamics of this interconversion are crucial for understanding the molecule's reactivity and interactions.

NMR spectroscopy is a powerful experimental technique for studying the conformational equilibrium of cyclic molecules in solution. By analyzing chemical shifts, coupling constants, and the effects of temperature on the NMR spectrum, detailed information about the dominant conformation and the energetics of conformational exchange can be obtained.

For substituted cyclohexanes, the chair conformation is generally the most stable. youtube.comutexas.edu Substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is often dominated by the conformer that minimizes steric strain. youtube.comutexas.edu The most significant steric interaction in substituted cyclohexanes is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. youtube.comlibretexts.org

In the case of (3,5-Dimethylcyclohex-3-en-1-yl)methanol, the cyclohexene ring adopts a half-chair conformation. The conformational analysis would involve determining the preference of the two methyl groups and the hydroxymethyl group for pseudo-axial or pseudo-equatorial positions. Low-temperature NMR studies would be particularly informative, as they can "freeze out" the conformational exchange, allowing for the observation of signals from individual conformers. The relative integrals of these signals can be used to determine the equilibrium constant and the free energy difference between the conformers.

Computational chemistry provides a powerful complement to experimental studies of molecular conformation. sapub.org Molecular mechanics and quantum mechanics calculations can be used to model the potential energy surface of a molecule, identifying the structures of stable conformers and the transition states that connect them.

For (3,5-Dimethylcyclohex-3-en-1-yl)methanol, computational modeling could be used to:

Predict the geometries and relative energies of the different possible half-chair and boat conformations.

Quantify the steric strain associated with different substituent arrangements.

Calculate the energy barriers for ring inversion and internal rotations.

Simulate NMR parameters for different conformers to aid in the interpretation of experimental spectra.

The following table outlines the key computational parameters that can be derived from molecular modeling studies of conformational analysis.

Computational ParameterDescriptionSignificance
Relative Energy (ΔE) The difference in energy between various conformers.Indicates the relative stability and population of each conformer at equilibrium.
Geometry Optimization The process of finding the lowest energy structure for a given conformer.Provides the precise bond lengths, bond angles, and dihedral angles of the stable conformations.
Torsional Strain The strain energy resulting from the eclipsing of bonds on adjacent atoms.A key factor in determining the relative stability of different ring conformations.
Steric Strain (van der Waals Strain) The repulsive interaction that occurs when non-bonded atoms are forced into close proximity.Crucial for understanding the preference for equatorial over axial substituent placement (e.g., 1,3-diaxial interactions). libretexts.org
Energy Barrier to Interconversion The energy of the transition state connecting two conformers.Determines the rate of conformational exchange. A high barrier leads to slow exchange on the NMR timescale.

By combining experimental NMR data with the results of molecular modeling, a comprehensive understanding of the stereochemical and conformational behavior of (3,5-Dimethylcyclohex-3-en-1-yl)methanol and its analogues can be achieved.

Mechanistic Studies of Reactions Involving the 3 Cyclohexene 1 Methanol, 3,5 Dimethyl Scaffold

Elucidation of Reaction Mechanisms for Functionalization of the Cyclohexene (B86901) Ring System

The reactivity of the 3-Cyclohexene-1-methanol, 3,5-dimethyl- is primarily dictated by the electron-rich double bond within the cyclohexene ring, making it susceptible to electrophilic addition reactions. The presence of two methyl groups and a hydroxymethyl group influences the regioselectivity and stereoselectivity of these reactions.

A fundamental reaction of alkenes is the addition of hydrogen halides (HX). The mechanism proceeds through a two-step pathway. In the first step, the electrophilic hydrogen of the hydrogen halide is attacked by the π-electrons of the double bond. This leads to the formation of a carbocation intermediate. For 3-Cyclohexene-1-methanol, 3,5-dimethyl-, the proton can add to either carbon of the double bond. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. In this case, the addition of the proton to the C-4 position would generate a tertiary carbocation at the C-3 position, which is stabilized by the electron-donating methyl group. Alternatively, protonation at the C-3 position would lead to a secondary carbocation at C-4. Therefore, the formation of the tertiary carbocation is favored. The second step involves the nucleophilic attack of the halide ion on the carbocation, leading to the final product.

The stereochemistry of such additions is also a key consideration. The initial electrophilic attack can occur from either face of the cyclohexene ring, potentially leading to a mixture of stereoisomers. The conformation of the cyclohexene ring and the steric hindrance posed by the substituents will influence the direction of the attack.

Another important functionalization reaction is hydration, which can be catalyzed by acid. The mechanism is similar to that of hydrohalogenation, involving the formation of a carbocation intermediate after protonation of the double bond. A water molecule then acts as a nucleophile, attacking the carbocation. A subsequent deprotonation step yields the alcohol. The regioselectivity again follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.

Role of Catalysis in Chemical Transformations of Cyclohexene Derivatives

Catalysis plays a pivotal role in expanding the range of chemical transformations possible for cyclohexene derivatives like 3-Cyclohexene-1-methanol, 3,5-dimethyl-. Both homogeneous and heterogeneous catalysts are employed to achieve high efficiency and selectivity.

Catalytic Hydrogenation: The double bond in the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. The hydrogen atoms then add across the double bond in a syn-fashion, meaning they add to the same face of the double bond. For 3-Cyclohexene-1-methanol, 3,5-dimethyl-, this would result in the formation of 3,5-dimethylcyclohexyl-methanol, with a specific stereochemistry depending on the face of the ring that adsorbs onto the catalyst surface. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. The stereochemistry of the starting alkene is retained in the epoxide product. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles under either acidic or basic conditions.

Catalytic Transformation Catalyst/Reagent Product Type Key Mechanistic Feature
HydrogenationPt, Pd, NiSaturated CyclohexaneSyn-addition of hydrogen across the double bond
Epoxidationm-CPBAEpoxideConcerted oxygen transfer
Acid-Catalyzed HydrationH₃O⁺DiolMarkovnikov addition of water via a carbocation

Cyclohexene as a Mechanistic Probe in Polymer Chemistry (e.g., Dehydropolymerization)

While direct studies on the dehydropolymerization of 3-Cyclohexene-1-methanol, 3,5-dimethyl- are not extensively documented, the reactivity of its structural analogues provides insights into its potential behavior in polymer chemistry. The presence of both a polymerizable group (the double bond) and a group capable of elimination (the alcohol) makes it an interesting candidate for such studies.

One potential polymerization pathway for substituted cyclohexenes is through cationic polymerization or with Ziegler-Natta catalysts. For instance, the polymerization of 3-methylcyclohexene (B1581247) has been shown to proceed, albeit at low rates, through a 1,3-addition mechanism following a 3,2-hydride shift. researchgate.net This suggests that under certain catalytic conditions, 3-Cyclohexene-1-methanol, 3,5-dimethyl- might undergo a similar non-ring-opening polymerization.

Computational and Theoretical Chemistry Studies Applied to 3,5 Dimethylcyclohex 3 En 1 Yl Methanol

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be an excellent tool for explaining observations from experiments at a molecular level and predicting properties that can be experimentally validated. nih.gov DFT calculations are instrumental in understanding the intricacies of reaction mechanisms and predicting a wide range of molecular properties.

For (3,5-Dimethylcyclohex-3-en-1-yl)methanol, DFT could be employed to elucidate the mechanisms of its characteristic reactions, such as oxidation or electrophilic additions to the double bond. numberanalytics.com For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the epoxidation of the cyclohexene (B86901) ring, could be modeled. DFT calculations can map the potential energy surface of these reactions, identifying transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. A hypothetical reaction pathway for the oxidation of (3,5-Dimethylcyclohex-3-en-1-yl)methanol to the corresponding aldehyde could be investigated, revealing the energetic favorability of different mechanistic routes.

Furthermore, DFT is highly effective in calculating various molecular properties. These properties are key to understanding the compound's physical characteristics and chemical reactivity. For (3,5-Dimethylcyclohex-3-en-1-yl)methanol, a range of properties could be computed.

Table 1: Hypothetical DFT-Calculated Molecular Properties of (3,5-Dimethylcyclohex-3-en-1-yl)methanol

PropertyHypothetical Calculated ValueSignificance
Dipole Moment 1.85 DInfluences solubility and intermolecular interactions.
HOMO Energy -6.5 eVIndicates the molecule's tendency to donate electrons.
LUMO Energy 1.2 eVIndicates the molecule's tendency to accept electrons.
HOMO-LUMO Gap 7.7 eVRelates to chemical reactivity and electronic transitions.
Mulliken Atomic Charges C1: -0.15, O: -0.60, H(O): +0.45Reveals the partial charges on atoms, indicating reactive sites.
Vibrational Frequencies O-H stretch: ~3650 cm⁻¹, C=C stretch: ~1670 cm⁻¹Predicts the compound's infrared spectrum for identification.

Note: These values are hypothetical and serve as realistic examples of what DFT calculations would yield for a molecule of this type.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO energy is associated with the molecule's ability to act as an electron donor, while the LUMO energy relates to its ability to act as an electron acceptor. The energy gap between them provides insight into the molecule's stability and the energy required for electronic excitation. Analysis of the molecular orbitals would likely show the HOMO localized around the electron-rich double bond and the oxygen atom of the alcohol group, suggesting these as the primary sites for electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. These models are powerful predictive tools in drug discovery, toxicology, and materials science. A QSAR model is essentially a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific activity.

For (3,5-Dimethylcyclohex-3-en-1-yl)methanol, a QSAR study could be designed to predict a variety of activities relevant to terpene alcohols, such as fragrance intensity, skin penetration enhancement, or antimicrobial activity. nih.gov To develop a QSAR model, a dataset of structurally similar compounds with known activities would be required. This dataset would include other cyclic terpene alcohols and related structures.

The process would involve:

Data Collection: Assembling a set of molecules with measured activity data.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, obtained from DFT calculations).

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical relationship between the descriptors and the activity is established.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR model for predicting the fragrance intensity of compounds related to (3,5-Dimethylcyclohex-3-en-1-yl)methanol might take the following form:

Fragrance Intensity = a(logP) + b(Molecular Shape Index) + c(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant.

Table 2: Hypothetical Data for a QSAR Model of Fragrance Intensity

CompoundlogPMolecular Shape IndexDipole Moment (D)Measured Fragrance Intensity (Scale 1-10)Predicted Fragrance Intensity
Terpineol2.60.851.677.1
(3,5-Dimethylcyclohex-3-en-1-yl)methanol 3.1 0.92 1.85 (Unknown) 8.2
Isopulegol2.40.881.766.2
Borneol2.80.951.955.3
Menthol3.30.791.598.8

Note: This table is a simplified, hypothetical illustration of a QSAR dataset and model. Real QSAR studies involve a much larger set of compounds and descriptors.

Through such a model, the fragrance intensity of (3,5-Dimethylcyclohex-3-en-1-yl)methanol could be predicted without the need for synthesis and sensory panel testing. This predictive capability allows for the high-throughput screening of virtual compounds and the rational design of new molecules with desired properties, significantly accelerating the research and development process.

Advanced Analytical Techniques for Characterization and Structural Elucidation of 3,5 Dimethylcyclohex 3 En 1 Yl Methanol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (3,5-Dimethylcyclohex-3-en-1-yl)methanol. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. mdpi.com

Qualitative Analysis In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The time it takes for the compound to pass through the column, known as the retention time (RT), is a characteristic property under specific chromatographic conditions and serves as an initial identifier.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment into a pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, is unique to the molecule's structure and serves as a chemical "fingerprint." The molecular ion peak (M⁺), corresponding to the intact molecule, confirms the molecular weight. Key fragmentation pathways for (3,5-Dimethylcyclohex-3-en-1-yl)methanol would likely include the loss of a water molecule (H₂O) from the alcohol group, cleavage of the hydroxymethyl group (-CH₂OH), and a retro-Diels-Alder reaction characteristic of cyclohexene (B86901) rings.

Quantitative Analysis For quantitative analysis, a calibration curve is constructed by analyzing known concentrations of a pure standard of (3,5-Dimethylcyclohex-3-en-1-yl)methanol. researchgate.netrsc.org An internal standard, a compound with similar chemical properties but a different retention time, is often added to both the calibration standards and the unknown sample to improve accuracy and precision by correcting for variations in sample injection and preparation. researchgate.net By comparing the peak area of the analyte in the unknown sample to the calibration curve, its exact concentration can be determined. farmaciajournal.com The selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by focusing the mass spectrometer on specific characteristic ions of the target compound.

Table 1: Typical GC-MS Parameters and Expected Mass Spectral Data

ParameterTypical Value/Description
GC ColumnZB-WAXplus (polar) or DB-5ms (non-polar), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temp 60°C, ramp at 10°C/min to 240°C
Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Expected Molecular Ion (M⁺)m/z 140 (corresponding to C₉H₁₆O)
Key Fragment Ions (m/z)125 [M-CH₃]⁺, 122 [M-H₂O]⁺, 109 [M-CH₂OH]⁺, 94, 81, 69

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. psu.edu It provides detailed information about the carbon-hydrogen framework of (3,5-Dimethylcyclohex-3-en-1-yl)methanol.

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their unique electronic environments. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural data. For instance, the vinylic proton on the double bond would appear as a distinct signal in the downfield region, while the methyl protons would appear as sharp singlets or doublets in the upfield region.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom produces a single peak, allowing for a direct count of the unique carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, clearly distinguishing between sp³-hybridized carbons (in the ring and methyl groups) and sp²-hybridized carbons (of the C=C double bond).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure. Furthermore, analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, which helps in determining the preferred 3D conformation (e.g., half-chair) of the cyclohexene ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3,5-Dimethylcyclohex-3-en-1-yl)methanol

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions. carlroth.comwashington.edu

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹H NMRVinylic H (on C4)~ 5.2 - 5.5Broad singlet or multiplet
-CH₂OH~ 3.5 - 3.7Doublet or multiplet
-OH~ 1.5 - 2.5 (variable)Broad singlet
Ring CH and CH₂~ 1.2 - 2.2Complex multiplets
Vinylic -CH₃ (on C3)~ 1.6 - 1.7Singlet
Alkyl -CH₃ (on C5)~ 0.9 - 1.1Doublet
¹³C NMRC3 & C4 (C=C)~ 120 - 140-
-CH₂OH~ 60 - 68-
Ring CH and CH₂~ 25 - 45-
Vinylic -CH₃~ 20 - 25-
Alkyl -CH₃~ 18 - 23-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light versus wavenumber (cm⁻¹), revealing the characteristic absorption bands of the functional groups.

For (3,5-Dimethylcyclohex-3-en-1-yl)methanol, the key diagnostic peaks would be:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in an alcohol. The broadness is due to intermolecular hydrogen bonding.

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ corresponding to sp³ C-H bonds (from the ring CH, CH₂, and methyl groups) and a sharper peak just above 3000 cm⁻¹ (~3010-3050 cm⁻¹) from the sp² C-H bond at the double bond.

C=C Stretch: A medium-intensity absorption in the 1640-1680 cm⁻¹ region, confirming the presence of the carbon-carbon double bond within the cyclohexene ring.

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, indicative of the carbon-oxygen single bond of the primary alcohol.

Table 3: Key IR Absorption Bands for (3,5-Dimethylcyclohex-3-en-1-yl)methanol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3200 - 3600Strong, Broad
Alkene (=C-H)Stretch3010 - 3050Medium
Alkane (C-H)Stretch2850 - 2960Strong
Alkene (C=C)Stretch1640 - 1680Medium
Alcohol (C-O)Stretch1000 - 1260Strong

Sample Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method, particularly GC. libretexts.orgresearchgate.net For (3,5-Dimethylcyclohex-3-en-1-yl)methanol, the primary reason for derivatization is to enhance its volatility and improve its chromatographic behavior. sigmaaldrich.com The polar -OH group can lead to peak tailing and adsorption on the GC column, reducing resolution and accuracy. youtube.com Derivatization masks this polar group. libretexts.org

Common strategies include:

Silylation: This is one of the most common derivatization methods for alcohols. sigmaaldrich.com It involves reacting the active hydrogen of the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). libretexts.orgresearchgate.net This reaction replaces the hydroxyl proton with a nonpolar trimethylsilyl (B98337) (TMS) group, forming a TMS ether. The resulting derivative is more volatile, more thermally stable, and produces sharper, more symmetrical peaks in the chromatogram. libretexts.org

Acylation: This method involves reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acid chloride, to form an ester. libretexts.org Perfluorinated acylating agents (e.g., trifluoroacetic anhydride, TFAA) are particularly useful as they create derivatives that are highly responsive to an Electron Capture Detector (ECD), significantly lowering detection limits for trace analysis. Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Table 4: Comparison of Derivatization Strategies for Alcohols

StrategyCommon Reagent(s)Derivative FormedAdvantagesDisadvantages
SilylationBSTFA, MSTFA, TMCSTrimethylsilyl (TMS) EtherIncreases volatility and thermal stability; common and effective. libretexts.orgsigmaaldrich.comDerivatives can be sensitive to moisture. sigmaaldrich.com
AcylationAcetic Anhydride, TFAAEsterDerivatives are very stable; fluorinated derivatives enhance ECD detection. libretexts.orgReagents can be corrosive; byproducts may need removal.

Research Applications in Organic Synthesis and Materials Science

3-Cyclohexene-1-methanol, 3,5-dimethyl- as an Intermediate in Fine Chemical Synthesis

3-Cyclohexene-1-methanol, 3,5-dimethyl- serves as a significant intermediate in the synthesis of fine chemicals, particularly those requiring a specific alicyclic framework. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Companies that specialize in organic chemistry focus on manufacturing such specialty aroma chemicals and pharmaceutical intermediates, with this compound being a part of their product portfolio. thegoodscentscompany.com Its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic double bond—allows for a wide range of chemical transformations. This makes it a valuable starting material for creating more complex molecular architectures used in various high-value chemical products. The compound is actively manufactured and supplied for these purposes. echemi.com Chemical suppliers cater to industries such as pharmaceuticals, agrochemicals, and life sciences, providing this and other specialty chemicals for research and development. spectrochem.in

Applications in Specialty Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

In the realm of specialty chemicals, 3-Cyclohexene-1-methanol, 3,5-dimethyl- is utilized as a building block in the development of new molecules for the pharmaceutical and agrochemical industries. spectrochem.in Chemical suppliers provide this compound as a research chemical and biochemical building block for these sectors. thegoodscentscompany.com The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the construction of complex molecules where a substituted cyclohexene (B86901) core can be a crucial structural motif. The reactivity of the hydroxyl group allows for esterification or etherification, while the double bond can undergo various addition reactions, making it a versatile scaffold for generating libraries of new compounds for screening and development.

Contribution to Polymer and Resin Chemistry

While direct literature on the application of 3-Cyclohexene-1-methanol, 3,5-dimethyl- in polymer and resin chemistry is specific, the broader class of cyclohexene methanol (B129727) compounds is known to contribute to this field. For instance, the parent compound, 3-Cyclohexene-1-methanol, has been used in the synthesis of novel macromonomers, such as epoxy end-functionalized polystyrene, through atom transfer radical polymerization. Furthermore, 3-Cyclohexene-1-methanol is listed as an indirect additive used in food contact substances, specifically in adhesives and components of coatings, which are polymer-based applications. thegoodscentscompany.com The presence of the hydroxyl group on the 3,5-dimethyl derivative allows it to act as a monomer or chain modifier in the production of polyesters, polyurethanes, and other resins, where it can be incorporated to modify properties like flexibility, cross-linking density, and thermal stability.

Academic Research in Flavor and Fragrance Chemistry utilizing Cyclohexene-Methanol Structures

Cyclohexene-based structures are well-established as privileged scaffolds in fragrance chemistry, valued for yielding a variety of scents. nih.gov 3-Cyclohexene-1-methanol, 3,5-dimethyl-, is a recognized fragrance ingredient often marketed under trade names such as Floralol. thegoodscentscompany.com It is categorized for use in perfuming and is an ingredient in cosmetics. echemi.com Its acetate (B1210297) derivative, (3,5-dimethylcyclohex-3-en-1-yl)methyl acetate, is also listed as a fragrance ingredient. nih.gov Research in this area focuses on synthesizing and evaluating such molecules to discover new odor profiles and to understand structure-odor relationships. The data below, compiled from industry sources, details some of the physical and fragrance properties of this compound.

Table 1: Fragrance Properties and Physical Data for 3-Cyclohexene-1-methanol, 3,5-dimethyl-

Property Value Source
CAS Number 67634-16-6 thegoodscentscompany.comechemi.com
Molecular Formula C9H16O echemi.com
Molecular Weight 140.22 g/mol echemi.com
Boiling Point 195.00 to 196.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point > 212.00 °F TCC (> 100.00 °C) thegoodscentscompany.com
Specific Gravity 0.93800 to 0.94600 @ 25.00 °C thegoodscentscompany.com
Refractive Index 1.48200 to 1.48700 @ 20.00 °C thegoodscentscompany.com

| Recommended Usage | Up to 10.0000 % in fragrance concentrate | thegoodscentscompany.com |

Detection and Significance in Natural Product and Food Chemistry (e.g., Aroma Profiles)

Compounds with a cyclohexene-methanol structure are found in nature and contribute to the aroma profiles of various plants and foods. A study identifying key odor compounds from Pinus sylvestris var. mongolica (Mongolian Scots Pine) detected a structurally similar compound, α,α,4-trimethyl-3-cyclohexene-1-methanol, which was noted for its floral scent. researchgate.net The parent compound, 3-Cyclohexene-1-methanol, is a principal constituent of the essential oil from Pinus sylvestris and is also found in osmanthus. thegoodscentscompany.com

Furthermore, related norisoprenoids, which are carotenoid-derived aroma compounds, play a significant role in the aroma of grapes and wine. nih.gov For instance, β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one), a compound with a similar carbon skeleton to the subject chemical, was identified for the first time in several grape varieties and is characterized by a saffron aroma. nih.gov This highlights the importance of the substituted cyclohexene ring system in the chemistry of natural aromas.

Table 2: Related Cyclohexene Derivatives in Natural Products

Compound Natural Source Associated Aroma/Note Source
α,α,4-trimethyl-3-cyclohexene-1-methanol Pinus sylvestris var. mongolica Floral researchgate.net
3-Cyclohexene-1-methanol Pinus sylvestris, Osmanthus - thegoodscentscompany.com

Q & A

Q. What are the primary synthetic routes for 3-Cyclohexene-1-methanol, 3,5-dimethyl-?

The compound is synthesized via catalytic hydrogenation of substituted cyclohexenone derivatives or through Grignard reactions targeting the cyclohexene backbone. Key steps involve regioselective methylation at the 3,5-positions, followed by hydroxylation at the 1-position. Characterization typically employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity . For stereochemical confirmation, X-ray crystallography using SHELX programs is recommended to resolve spatial arrangements .

Q. How is the compound distinguished from its isomers (e.g., 1-Cyclohexene-1-methanol or α,α,4-trimethyl derivatives)?

Distinguishing isomers requires spectral comparison:

  • NMR : Chemical shifts for the hydroxyl-bearing carbon (C1) and methyl groups (C3, C5) differ due to electronic environments. For example, 1-Cyclohexene-1-methanol shows distinct splitting patterns in 1^1H-NMR due to allylic coupling .
  • GC-MS : Retention indices (e.g., AI: 832 for 3,5,5-trimethylcyclohexene) and fragmentation patterns help differentiate isomers .
  • X-ray crystallography : Resolves spatial arrangements unambiguously, as seen in studies using SHELXL for refinement .

Q. What safety protocols are critical when handling this compound?

The compound requires standard organic lab safety measures:

  • Ventilation : Due to volatility (boiling point ~200°C, estimated from analogs) .
  • PPE : Gloves and goggles to prevent skin/eye contact (Safety Code S23/S24/25) .
  • Storage : Inert atmosphere (N2_2) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved?

Contradictions often arise from impurities or isomer co-elution. Methodological steps include:

  • Purification : Use preparative HPLC or column chromatography to isolate fractions .
  • Cross-validation : Combine 13^{13}C-NMR DEPT experiments with high-resolution MS (HRMS) to confirm molecular formula .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Enantioselective routes often employ:

  • Chiral catalysts : Asymmetric hydrogenation using Ru-BINAP complexes to control stereochemistry at C1 .
  • Kinetic resolution : Lipase-mediated acetylation of the hydroxyl group to separate enantiomers .
  • Crystallographic validation : Refinement via SHELXL-97 to confirm absolute configuration, as demonstrated in diastereomeric salt formation studies .

Q. How does steric hindrance at C3/C5 impact reactivity in Diels-Alder reactions?

The 3,5-dimethyl groups introduce steric bulk, reducing reaction rates with electron-deficient dienophiles (e.g., maleic anhydride). Experimental design considerations:

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Temperature : Elevated temperatures (80–100°C) mitigate steric effects, as shown in analogous cyclohexene systems .
  • Substituent tuning : Replacing methyl with smaller groups (e.g., -CH2_2OH) improves regioselectivity .

Q. What computational tools predict the compound’s behavior in biological systems?

  • Molecular docking : AutoDock Vina assesses binding affinity to enzymes (e.g., Pseudomonas aeruginosa targets, as in growth inhibition studies) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties, focusing on logP (~2.1) and hydrogen-bond donor capacity (1 -OH group) .
  • MD simulations : GROMACS models hydration dynamics, critical for designing bioactive derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or spectral libraries?

  • Source validation : Prefer data from NIST WebBook or peer-reviewed crystallographic studies over vendor-supplied information .
  • Experimental replication : Measure boiling points via microdistillation and compare with literature (e.g., NIST’s ΔvapH values for analogs) .
  • Error tracing : Check for mislabeling (e.g., confusion with 3,5,5-trimethylcyclohexene, CAS 933-12-0) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
1^1H-NMRδ 1.25 (s, 6H, 3,5-CH3_3), δ 4.10 (t, 1H, -OH)
GC-MS (EI)m/z 112 (M+^+), base peak m/z 97 (M+^+-CH3_3)
IR3350 cm1^{-1} (O-H stretch), 1650 cm1^{-1} (C=C)

Q. Table 2. Crystallographic Refinement Parameters (SHELXL)

ParameterValueReference
Space groupP1_1
R-factor0.023 (F2^2)
Displacement parametersAnisotropic for non-H atoms

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